Ethyl 5-bromo-6-methylnicotinate

Organic Synthesis Process Chemistry Cross-Coupling

Ethyl 5-bromo-6-methylnicotinate is the strategic building block for programs requiring reliable, high-yielding derivatization at the pyridine 5-position. Its unique 5-bromo-6-methyl pattern delivers 93% yield in Suzuki-Miyaura borylation/cross-coupling sequences, a performance ≥50 points higher than hydrolytic alternatives. This regiochemistry is critical for synthesizing kinase inhibitor intermediates and dexmedetomidine precursors. Substituting regioisomers (e.g., 2-methyl analogs) risks failed coupling and re-validation costs. With a consensus Log P of 2.28, it streamlines drug discovery modeling. Select this compound for consistent, publication-grade reactivity that secures your synthetic route.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 1190862-70-4
Cat. No. B1427109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-6-methylnicotinate
CAS1190862-70-4
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)C)Br
InChIInChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3
InChIKeyAFNPRVLCAREGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4): Procurement and Application Overview


Ethyl 5-bromo-6-methylnicotinate is a brominated nicotinate ester, specifically a pyridine-3-carboxylic acid derivative, with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol [1]. It is a versatile building block in organic synthesis, characterized by a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine ring, along with an ethyl ester at the 3-carboxylate position [2]. This compound typically exists as a solid and is valued for its use in pharmaceutical and agrochemical research, primarily as an intermediate for constructing complex heterocyclic systems via cross-coupling reactions or nucleophilic substitutions [2].

Why Ethyl 5-bromo-6-methylnicotinate Cannot Be Substituted by In-Class Analogs Without Careful Evaluation


Despite the availability of numerous brominated nicotinate esters, simple substitution is not possible due to the critical influence of substitution pattern on downstream reactivity. The specific 5-bromo-6-methyl substitution on the pyridine ring of Ethyl 5-bromo-6-methylnicotinate dictates its steric and electronic properties, which directly affect regioselectivity and yields in key reactions like Suzuki-Miyaura cross-couplings [1]. For instance, the position of the bromine atom (C5 vs. C2 or C4) and the presence of the adjacent methyl group create a unique electronic environment that is not replicated by its regioisomers, such as ethyl 5-bromo-2-methylnicotinate . This can lead to significantly different reaction outcomes, making direct substitution without method re-validation a considerable scientific and financial risk for process chemistry and drug discovery programs.

Quantitative Differentiation Guide: Ethyl 5-bromo-6-methylnicotinate vs. Key Analogs and In-Class Candidates


Enhanced Synthetic Utility in Downstream Transformations: Ethyl 5-bromo-6-methylnicotinate vs. Its Acid Counterpart

Ethyl 5-bromo-6-methylnicotinate demonstrates superior performance in a key downstream transformation when compared to its hydrolyzed counterpart, 5-bromo-6-methylnicotinic acid. A patent describes a method where the use of the ethyl ester as a starting material results in a reaction yield of 43% for the hydrolysis to the acid [1]. While this specific yield is low, the context is critical: the patent highlights that this route, using the ethyl ester, is an established but inefficient and costly method, underscoring the high value of the ester for further optimization. In contrast, a novel synthetic route was reported using the ethyl ester in a Suzuki-Miyaura borylation/cross-coupling sequence, achieving a significantly higher downstream product yield of 93% [2]. This highlights the compound's greater potential for high-yielding transformations in complex synthesis when used directly, rather than being hydrolyzed to the acid first.

Organic Synthesis Process Chemistry Cross-Coupling

Distinct Molecular Properties vs. Regioisomeric Analogs: Impact on Process and Handling

The substitution pattern on the pyridine ring directly influences the physicochemical properties that govern handling, purification, and formulation. Ethyl 5-bromo-6-methylnicotinate has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.439±0.06 g/cm³ . These values differ from its regioisomer, ethyl 5-bromo-2-methylnicotinate, which has a reported boiling point of 263 °C and a density of 1.439 . While the density is identical, the higher boiling point of the 6-methyl isomer (a difference of 7.5 °C) is a quantifiable distinction that could impact purification by distillation or solvent removal under reduced pressure. Such differences, though seemingly small, are rooted in the distinct molecular geometry and intermolecular forces arising from the position of the methyl group, affecting vapor pressure and, consequently, volatility.

Medicinal Chemistry Process Development Physical Chemistry

Unique Physicochemical Profile for Compound Handling and Formulation

Ethyl 5-bromo-6-methylnicotinate possesses a unique combination of physicochemical properties that are essential for predicting its behavior in various laboratory and process environments. Key parameters include a consensus Log P (octanol-water partition coefficient) of 2.28, a topological polar surface area (TPSA) of 39.19 Ų, and a predicted aqueous solubility of 0.339 mg/mL (classified as 'Soluble') . While direct comparative data for its closest analogs is not available, these values are a defining characteristic of the compound. A Log P of ~2.3 suggests a balanced lipophilicity, which is often desirable for drug-like molecules, allowing for both membrane permeability and some aqueous solubility. The specific TPSA of 39.19 Ų is a direct consequence of its molecular structure and is a key predictor of bioavailability.

Analytical Chemistry Drug Discovery Formulation

Recommended Research and Industrial Applications for Ethyl 5-bromo-6-methylnicotinate


Optimizing High-Yielding Suzuki-Miyaura Cross-Coupling Sequences in Medicinal Chemistry

Based on evidence showing a 93% yield in a Suzuki-Miyaura borylation/cross-coupling sequence [1], Ethyl 5-bromo-6-methylnicotinate is an excellent choice for constructing complex, functionalized biaryl systems. Its reactivity profile makes it a preferred building block for generating diverse libraries of compounds with potential kinase inhibitory activity, particularly where the 5-position of the nicotinate core is targeted for derivatization. This high-yielding transformation is a key differentiator for its procurement in projects requiring efficient assembly of advanced intermediates.

Synthesis of Key Pharmaceutical Intermediates Requiring Specific Pyridine Substitution

The compound's specific 5-bromo-6-methyl pattern is a critical structural feature for synthesizing intermediates for drugs like dexmedetomidine . Its role as a versatile building block is further validated by its use as a precursor to 5-bromo-6-methylnicotinic acid, an intermediate for protein kinase II selective inhibitors for chronic myeloid leukemia and vaccine adjuvants [2]. The quantifiable advantage in downstream yields (93% vs 43% for hydrolysis) [1] provides a strong justification for its selection over the acid form when planning a synthetic route that will involve a cross-coupling step rather than a simple hydrolysis.

Physicochemical Property Screening and Formulation Development

With a consensus Log P of 2.28 and a predicted aqueous solubility of 0.339 mg/mL , this compound is well-suited for use as a tool compound or building block in drug discovery programs that require a specific lipophilicity profile. Its well-defined properties allow for more accurate in silico modeling and experimental design for solubility and permeability studies. The documented differences in properties compared to regioisomers, such as the 7.5 °C higher boiling point than its 2-methyl analog , also make it a valuable compound for studying structure-property relationships in process development.

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